3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate

Chiral synthesis Enantiomeric purity Stereochemistry

This (1R,3S)-Boc-aminocyclopentyl acetate is the official Bictegravir Impurity 10 reference standard, essential for ANDA analytical method development and QC. Its defined stereochemistry eliminates chiral separation needs, while the orthogonal Boc/acetate protection enables convergent synthesis. Supplied with full QC documentation (NMR, HPLC, GC). Tiered pricing from £130/100 mg.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B8232099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)
InChIKeySJPDVIOPSKNAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate (CAS 225641-82-7): Procurement-Ready Cyclopentyl Building Block with Defined (1R,3S) Stereochemistry


3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and an acetate ester at the 1-position, with the specific (1R,3S) absolute configuration . With molecular formula C12H21NO4 and a molecular weight of 243.30 g·mol⁻¹, this compound is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . It is formally catalogued as Bictegravir Impurity 10, a designated reference standard for ANDA analytical method development and quality control of the HIV integrase inhibitor bictegravir [1]. The compound contains two defined asymmetric centers and is distinguishable from its racemic (1R,3S)/(1S,3R) mixture counterpart .

Why 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate Cannot Be Replaced by Generic In-Class Analogs: Structural, Stereochemical, and Functional Differentiation


Substituting 3-((tert-butoxycarbonyl)amino)cyclopentyl acetate with a closely related cyclopentyl analog—such as the corresponding alcohol, ketone, carboxylic acid, or a Cbz-protected variant—introduces distinct and often unacceptable deviations in physicochemical properties, synthetic compatibility, and regulatory fitness. The (1R,3S) stereochemistry is critical for chiral integrity in downstream intermediates; a racemic mixture erases this stereochemical precision . The acetate ester confers higher lipophilicity (predicted LogP ~2.39) versus the alcohol analog (LogP ~1.82), altering partitioning behavior and chromatographic retention [1]. The Boc protecting group is cleaved under mild acidic conditions (e.g., TFA/DCM), whereas the Cbz group requires catalytic hydrogenolysis—rendering Boc and Cbz orthogonal in multi-step synthetic strategies [2]. Finally, only the specific (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate is recognized as Bictegravir Impurity 10, carrying regulatory significance that generic analogs cannot satisfy [3].

Quantitative Differentiation Evidence for 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate: Comparator-Backed Data for Procurement Decisions


Stereochemical Purity: Defined (1R,3S) Configuration vs. Racemic Mixture

The target compound is supplied as the single enantiomer (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate with two defined asymmetric atoms, whereas the commercially available racemic mixture contains a 1:1 blend of (1R,3S) and (1S,3R) enantiomers . No additional chiral purification is required for stereospecific synthetic applications when using the single-enantiomer product, in contrast to the racemic form which would require separation .

Chiral synthesis Enantiomeric purity Stereochemistry

Regulatory Impurity Reference Standard for Bictegravir ANDA Submissions

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is formally designated as Bictegravir Impurity 10 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA analytical method development, method validation (AMV), and quality control (QC) applications [1]. The product can serve as a reference standard with traceability against USP or EP pharmacopeial standards [2]. In contrast, structurally similar cyclopentyl derivatives (e.g., the alcohol or acid analogs) lack this regulatory impurity designation and cannot substitute in a compliant analytical workflow for bictegravir drug substance testing [3].

Pharmaceutical analysis Reference standard ANDA

Lipophilicity Advantage of the Acetate Ester Over the Alcohol Analog

The target compound's acetate ester confers significantly higher predicted lipophilicity (LogP = 2.39) compared to the corresponding alcohol analog, trans-3-(Boc-amino)cyclopentanol (LogP = 1.82) [1]. This LogP difference of +0.57 units corresponds to approximately 3.7-fold greater partitioning into the organic phase, which directly influences chromatographic retention time, extraction efficiency, and membrane permeability profiles in downstream applications .

Lipophilicity LogP Physicochemical properties

Boc vs. Cbz Protecting Group Orthogonality for Multi-Step Synthetic Strategies

The Boc group in 3-((tert-butoxycarbonyl)amino)cyclopentyl acetate is cleaved by mild acidolysis (e.g., TFA in DCM at room temperature), whereas the Cbz (benzyloxycarbonyl) protecting group requires catalytic hydrogenolysis (H₂, Pd/C) or significantly stronger acidic conditions for deprotection [1]. This differential reactivity enables fully orthogonal deprotection strategies: when both Boc and Cbz are present in the same molecule, Cbz can be removed by hydrogenolysis while Boc remains intact, or Boc can be selectively removed by acidolysis without affecting Cbz . The acetate ester further remains stable under both Boc-deprotection (acidic) and Cbz-deprotection (hydrogenolytic) conditions, providing a third functional handle for sequential transformations.

Protecting group strategy Orthogonal deprotection Boc chemistry

Vendor Purity Benchmarking: 97% Target Compound with Multi-Method QC vs. 95% Ketone Analog

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is supplied at a standard purity of 97% with batch-specific QC data encompassing NMR, HPLC, and GC analyses . In direct comparison, the structurally related ketone analog (R)-tert-butyl (3-oxocyclopentyl)carbamate (CAS 225641-86-1) is supplied at a standard purity of 95% . This 2-percentage-point purity differential, combined with the multi-method QC characterization package (vs. single-method reporting for the ketone), provides greater assurance of identity and purity for critical synthetic applications.

Chemical purity Quality control Procurement specification

Commercial Availability and Transparent Tiered Pricing with Multi-Region Stock

3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is available from multiple reputable vendors with transparent tiered pricing and confirmed multi-region stock levels. Fluorochem lists the compound at £130.00 (100 mg), £216.00 (250 mg), £430.00 (1 g), and £1,807.00 (5 g), with stock confirmed in UK, Germany, and China warehouses . Bidepharm supplies the compound with 97% purity and full QC documentation . In contrast, the structurally analogous ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate (CAS 1609546-16-8) is priced at approximately ¥2,805 (~$390) per gram at 95% purity [1], while the ketone analog (R)-tert-butyl (3-oxocyclopentyl)carbamate at 95% purity is available through Sigma-Aldrich without publicly listed tiered pricing . The transparent multi-vendor availability of the target compound reduces procurement risk.

Commercial availability Pricing transparency Supply chain

Optimal Deployment Scenarios for 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate Based on Quantitative Differentiation Evidence


ANDA Analytical Method Development and Validation for Bictegravir Drug Substance

As the formally designated Bictegravir Impurity 10, 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is the required reference standard for developing and validating HPLC-UV or LC-MS methods to detect and quantify this specific process-related impurity in bictegravir API batches. The compound is supplied with regulatory-compliant characterization data, and traceability against USP or EP pharmacopeial standards can be established [1][2]. Validated analytical methods for bictegravir impurity determination have been published, confirming the feasibility of separating and quantifying related impurities using full factorial design-evaluated HPLC conditions [3].

Stereospecific Synthesis of Chiral Cyclopentyl-Containing Pharmaceutical Intermediates

The defined (1R,3S) configuration of the target compound makes it directly suitable as a chiral building block for synthesizing stereochemically pure cyclopentyl-containing drug candidates, including HIV integrase inhibitors (bictegravir class) and DPP-IV inhibitors. Patent literature describes the use of Boc-protected aminocyclopentyl intermediates in the synthesis of DPP-IV inhibitors, where the cyclopentyl backbone provides conformational rigidity and the specific stereochemistry is essential for biological activity [1]. Procurement of the single enantiomer eliminates the need for chiral separation, which is particularly valuable when scaling from milligram to gram quantities [2].

Orthogonal Protection Strategies in Multi-Step Convergent Synthesis

The combination of an acid-labile Boc protecting group with a base-stable acetate ester makes this compound an ideal intermediate for orthogonal synthetic strategies. The Boc group can be selectively removed with TFA/DCM (50–95%, RT, 30–60 min) to reveal the free amine for subsequent coupling, while the acetate ester remains intact [1]. Alternatively, the acetate ester can be hydrolyzed under basic conditions without affecting the Boc group. When used alongside Cbz-protected intermediates, the Boc and Cbz groups are fully orthogonal: Cbz can be removed by catalytic hydrogenolysis without touching Boc, and Boc can be removed by mild acidolysis without affecting Cbz [2]. This dual orthogonality enables convergent assembly of complex molecular architectures.

Building Block Procurement for Constrained Peptidomimetic and Macrocycle Synthesis

With a molecular weight of 243.30 and a predicted LogP of 2.39, this compound occupies a favorable physicochemical space for incorporation into peptidomimetics and macrocyclic compounds. The cyclopentyl ring introduces conformational constraint, while the acetate ester provides a handle for further functionalization via hydrolysis or transesterification. Multi-vendor availability with transparent tiered pricing (from £130/100 mg to ~£361/g at 5 g scale) and confirmed multi-region stock enables reliable procurement for both exploratory medicinal chemistry and scale-up campaigns [1][2]. The compound's use as an intermediate in the preparation of bioactive molecules is further supported by patent literature describing related Boc-aminocyclopentyl scaffolds in kinase modulator and FXR agonist programs [3].

Quote Request

Request a Quote for 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.